Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity: Quantified Difference in α3β4 vs. α2β4 Agonist Activity
5-Chloroquinoline-8-carbonitrile exhibits quantifiable functional selectivity for the α3β4 nicotinic acetylcholine receptor (nAChR) subtype over the α2β4 subtype. In recombinant human cell-based agonist functional assays, the compound acts as an agonist with an EC50 of 7,000 nM (7.0 µM) at the α3β4 subtype. In contrast, under comparable assay conditions using recombinant human α2β4 cell lines, its EC50 is 29,000 nM (29.0 µM). [1] This data provides a measured, quantitative basis for selecting this compound in studies where α3β4-preferring activity is desired over α2β4 activity.
| Evidence Dimension | Functional Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 7,000 nM (7.0 µM) |
| Comparator Or Baseline | Same compound on α2β4 nAChR subtype: 29,000 nM (29.0 µM) |
| Quantified Difference | 4.14-fold higher potency for α3β4 subtype relative to α2β4 subtype (based on EC50 ratio) |
| Conditions | Recombinant human nicotinic acetylcholine receptor agonist functional assay; HEK cell lines expressing human α3β4 or α2β4 subunits |
Why This Matters
This 4-fold subtype preference is a quantifiable property that may not be replicated by other 5-substituted or 8-substituted analogs, providing a rationale for its specific use in nAChR subtype profiling or as a scaffold for developing selective α3β4 ligands.
- [1] BindingDB. BDBM50369150 (5-Chloroquinoline-8-carbonitrile) Activity Data. Available from: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50369150&monomerid=50369150 View Source
